molecular formula C14H9BrN2O2 B8371297 6-Bromo-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline-2,4-dione

6-Bromo-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline-2,4-dione

Cat. No. B8371297
M. Wt: 317.14 g/mol
InChI Key: TYBJMTXIGOFTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline-2,4-dione is a useful research compound. Its molecular formula is C14H9BrN2O2 and its molecular weight is 317.14 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

6-bromo-3-pyridin-2-yl-1H-quinoline-2,4-dione

InChI

InChI=1S/C14H9BrN2O2/c15-8-4-5-10-9(7-8)13(18)12(14(19)17-10)11-3-1-2-6-16-11/h1-7,12H,(H,17,19)

InChI Key

TYBJMTXIGOFTCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2C(=O)C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 250-mL round-bottom flask were placed a solution of methyl 5-bromo-2-[2-(pyridin-2-yl)acetamido]benzoate (3 g, 7.73 mmol, 1.00 equivalent, 90%, Intermediate 61, step a) in tetrahydrofuran (30 mL). A 2.38 M solution of MeONa in MeOH (freshly prepared from dissolving 2.74 g of Na in 50 mL of anhydrous MeOH solution, 11.7 mL, 27.85 mmol, 4.00 equivalents) was then added. The resulting solution was stirred overnight at 20° C., and the precipitate was collected by filtration to give the title compound as a white solid.
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Intermediate 61
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solution
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MeONa
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Na
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2.74 g
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50 mL
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30 mL
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Synthesis routes and methods II

Procedure details

Into a 250-mL round-bottom flask was placed a solution of methyl 5-bromo-2-[2-(pyridin-2-yl)acetamido]benzoate (3 g, 7.73 mmol, Intermediate 9: step a) and MeONa (11.7 mL, 31 mmol, 2.64 M in MeOH) in tetrahydrofuran (30 mL). The resulting solution was stirred overnight at 20° C. Then, the solvents were removed by a rotary evaporator and 50 mL water was added to the residue. The pH of the resulting mixture was adjusted to 7 with 1 M aqueous HCl. The solid was collected by filtration and dried under vacuum to afford the title compound as a white solid which was used in the next step without further purification.
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Intermediate 9
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MeONa
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11.7 mL
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30 mL
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